molecular formula C25H21NO6 B2695372 2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide CAS No. 380553-57-1

2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide

Cat. No.: B2695372
CAS No.: 380553-57-1
M. Wt: 431.444
InChI Key: JILYPVZNJGVZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran core substituted at position 2 with a 4-methoxybenzoyl group and at position 3 with an acetamide moiety linked to a 2-methoxyphenoxy chain. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological activities, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-13-11-16(12-14-17)24(28)25-23(18-7-3-4-8-19(18)32-25)26-22(27)15-31-21-10-6-5-9-20(21)30-2/h3-14H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILYPVZNJGVZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring is synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of Methoxybenzoyl Group: The methoxybenzoyl group is introduced via Friedel-Crafts acylation, using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling with Methoxyphenoxy Acetamide: The final step involves coupling the benzofuran derivative with 2-(2-methoxyphenoxy)acetamide under basic conditions, typically using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with nucleophilic groups replacing methoxy groups.

Scientific Research Applications

Research has indicated that this compound exhibits several biological activities, primarily:

  • Anticancer Activity :
    • The compound has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). It induces apoptosis and inhibits cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
    • A study revealed that derivatives of this compound displayed significant cytotoxicity, with some achieving over 70% inhibition of cell viability in treated cancer cells .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its potential to inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX-2 .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound possesses antibacterial activity against common pathogens like E. coli and S. aureus, indicating its potential use as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds and their derivatives:

Anticancer Activity Case Study

CompoundCell Line% Cell Viability
2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamideHepG232.5
Doxorubicin (control)HepG20.62

This data illustrates the promising anticancer potential of the compound compared to established treatments like doxorubicin .

Antimicrobial Efficacy Assessment

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli12.5250
Control AntibioticS. aureus15.0200

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting bacterial infections .

Synthetic Pathways

The synthesis of this compound involves multi-step reactions that require specific reagents and conditions to ensure high yield and purity. Key steps typically include:

  • Formation of the benzofuran core through cyclization reactions.
  • Introduction of methoxy groups via methylation processes.
  • Coupling reactions to attach the acetamide moiety effectively.

These synthetic methodologies are crucial for producing compounds suitable for biological testing and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Analogues

a) N-[2-(2,5-Dimethoxybenzoyl)-1-Benzofuran-3-yl]acetamide
  • Structural Differences : The benzoyl group at position 2 of the benzofuran has 2,5-dimethoxy substituents instead of a single 4-methoxy group.
  • Implications : The additional methoxy group may enhance electron-donating effects, altering binding affinity or metabolic stability. The 2,5-substitution pattern could sterically hinder interactions compared to the target compound’s 4-methoxy group .
b) 2-(5-Acetyl-7-Methoxy-2-(4-Methoxyphenyl)benzofuran-3-yl)acetic Acid
  • Structural Differences : Replaces the acetamide with an acetic acid group and introduces a 5-acetyl substituent.
  • The acetyl group may confer additional hydrogen-bonding capabilities .

Heterocyclic Variations

a) Benzofuran-Oxadiazole Hybrids (e.g., Compound 2b from )
  • Structure : Combines benzofuran with a 1,3,4-oxadiazole ring and a 4-methoxyphenylacetamide side chain.
  • Antimicrobial activity reported for such hybrids suggests the target compound may also exhibit similar properties .
b) Thiadiazole Derivatives (e.g., Compounds 5k–5m from )
  • Structure: Features a 1,3,4-thiadiazole ring instead of benzofuran, with 2-methoxyphenoxy-acetamide chains.
  • Implications : The sulfur atom in thiadiazole may enhance electron-withdrawing effects, affecting reactivity. These compounds show moderate yields (68–85%) and melting points (135–140°C), suggesting comparable synthetic feasibility to the target compound .

Phenoxy-Acetamide Derivatives

a) 2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
  • Structure: Retains the 2-methoxyphenoxy-acetamide chain but attaches it to a sulfamoylphenyl group rather than benzofuran.
  • Implications : The sulfamoyl and oxazole groups may improve water solubility but reduce lipophilicity, impacting bioavailability compared to the benzofuran-based target compound .

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Physical Properties (Yield, m.p.) Notable Features
Target Compound Benzofuran 2-(4-Methoxybenzoyl), 3-(2-methoxyphenoxy-acetamide) N/A Combines benzofuran with dual methoxy groups; potential for dual binding sites
N-[2-(2,5-Dimethoxybenzoyl)-1-Benzofuran-3-yl]acetamide Benzofuran 2-(2,5-Dimethoxybenzoyl), 3-acetamide N/A Enhanced electron donation; possible steric effects
2-(5-Acetyl-7-Methoxy-2-(4-Methoxyphenyl)benzofuran-3-yl)acetic Acid Benzofuran 5-Acetyl, 7-methoxy, 3-acetic acid N/A High polarity due to carboxylic acid; acetyl group for H-bonding
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole 2-Methoxyphenoxy-acetamide, 5-methylthio 72% yield, 135–136°C Sulfur-containing heterocycle; moderate yield
Benzofuran-Oxadiazole Hybrid (2b) Benzofuran-Oxadiazole 2-Benzofuran, 1,3,4-oxadiazole, 4-methoxyphenylacetamide N/A Reported antimicrobial activity; rigid structure

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O5C_{26}H_{25}N_{3}O_{5}, with a molecular weight of approximately 463.49 g/mol. The compound features a complex structure that includes a benzofuran moiety, methoxyphenyl groups, and an acetamide functional group, which may contribute to its biological activity.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar functional groups have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antioxidant Properties : The presence of methoxy groups in the structure may enhance the antioxidant capacity of the compound, protecting cells from oxidative stress.

Biological Activity Data

Activity Type Description Reference
AntitumorInhibitory effects on various cancer cell lines; induces apoptosis.MDPI
Anti-inflammatoryModulates inflammatory cytokines; reduces edema in animal models.Science.gov
AntioxidantScavenges free radicals; protects against oxidative damage in vitro.PubChem

Case Studies and Research Findings

  • Antitumor Activity
    A study investigating the antitumor properties of structurally related compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects
    In a controlled experiment using a rat model for arthritis, the compound demonstrated a marked reduction in paw swelling compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, suggesting effective modulation of the inflammatory response.
  • Antioxidant Properties
    The antioxidant potential was assessed using DPPH and ABTS assays, where the compound exhibited significant radical scavenging activity. These findings indicate its potential as a protective agent against oxidative stress-related diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.